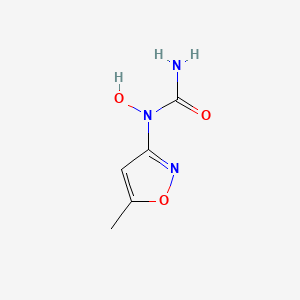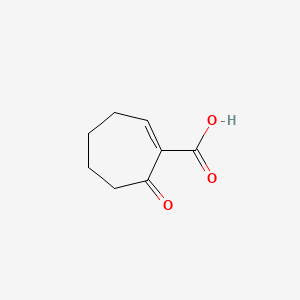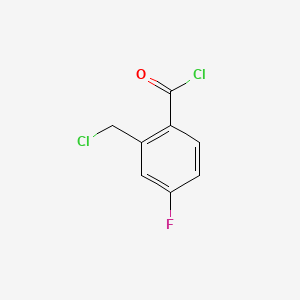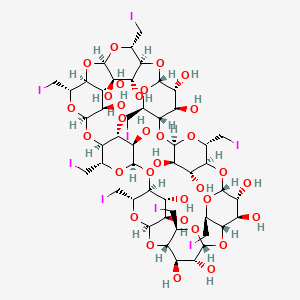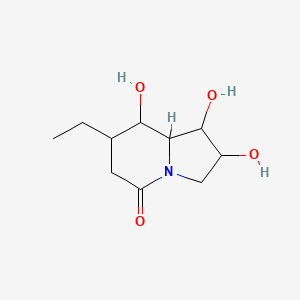
LAURAMIDOBUTYL GUANIDINE HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LAURAMIDOBUTYL GUANIDINE HCl is a chemical compound known for its applications in cosmetic and personal care products. It is primarily used as a hair conditioning and skin conditioning agent, providing benefits such as making hair easy to comb, supple, soft, and shiny, and maintaining skin in good condition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanidines, including LAURAMIDOBUTYL GUANIDINE HCl, typically involves the reaction of an amine with an activated guanidine precursor. Common methods include:
Catalytic Guanylation Reaction: This involves the reaction of amines with carbodiimides under catalytic conditions.
Transition-Metal-Catalyzed Synthesis: This method uses transition metals to catalyze the formation of guanidines from amines and carbodiimides.
One-Pot Synthesis: A sequential one-pot approach can be used to synthesize N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic guanylation reactions, utilizing efficient and scalable processes to ensure high yields and purity of the final product.
Types of Reactions:
Oxidation: Guanidines can undergo oxidation reactions, often leading to the formation of guanidinium salts.
Reduction: Reduction reactions can convert guanidines to their corresponding amines.
Substitution: Guanidines can participate in nucleophilic substitution reactions, where the guanidine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Guanidinium salts.
Reduction: Corresponding amines.
Substitution: Substituted guanidines.
Scientific Research Applications
LAURAMIDOBUTYL GUANIDINE HCl has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Mechanism of Action
The mechanism of action of LAURAMIDOBUTYL GUANIDINE HCl involves its ability to interact with biological membranes and proteins. As a strong organic base, it can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This interaction with cellular components underlies its conditioning effects in cosmetic applications.
Comparison with Similar Compounds
N,N’-Disubstituted Guanidines: These compounds share similar structural features and chemical properties with LAURAMIDOBUTYL GUANIDINE HCl.
Thiourea Derivatives: Used as guanidylating agents, these compounds are structurally related and have similar applications in synthesis.
Uniqueness: this compound is unique due to its specific application in personal care products, providing both hair and skin conditioning benefits. Its ability to form stable guanidinium salts and participate in diverse chemical reactions further distinguishes it from other guanidine derivatives .
Properties
CAS No. |
161865-39-0 |
|---|---|
Molecular Formula |
C19H40N4O3 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
acetic acid;N-[4-(diaminomethylideneamino)butyl]dodecanamide |
InChI |
InChI=1S/C17H36N4O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-13-16(22)20-14-11-12-15-21-17(18)19;1-2(3)4/h2-15H2,1H3,(H,20,22)(H4,18,19,21);1H3,(H,3,4) |
InChI Key |
LOYZIOFQPLRJTC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCCCCN=CNN.CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCCN=C(N)N.CC(=O)O |
Synonyms |
LAURAMIDOBUTYL GUANIDINE HCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


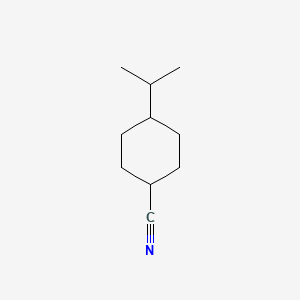
![3,10-dioxa-4,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2(6),4-triene](/img/structure/B574838.png)

